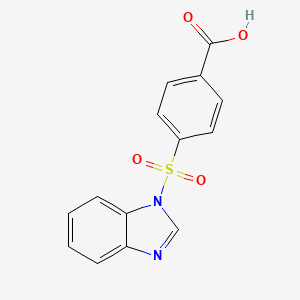

4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various chemical reactions, aiming for compounds with potential biological activities. A notable method for synthesizing these compounds includes reactions of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-l,2-diamines, yielding novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols with cytotoxic activity against human cancer cell lines (Karpińka et al., 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid, is characterized using various spectroscopic methods and X-ray crystallography. These studies provide detailed insights into the compound's geometrical structure, electronic features, and vibrational modes, helping understand its chemical behavior and reactivity (Ghani & Mansour, 2011).

Chemical Reactions and Properties

Benzimidazole compounds participate in various chemical reactions, leading to the formation of complex structures and enabling the synthesis of novel compounds with enhanced properties. These include reactions with hydride reducing reagents under visible light for desulfonylation, showcasing the versatility and reactivity of the benzimidazole core (Hasegawa et al., 2020).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its application in various fields. These properties are influenced by the compound's molecular structure and can be studied through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Yang et al., 2013).

Wirkmechanismus

Target of Action

It’s known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, which could explain their wide-ranging biological activity .

Biochemical Pathways

Given the broad range of pharmacological activities associated with benzimidazole derivatives, it can be inferred that multiple pathways might be involved .

Pharmacokinetics

It’s known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

The wide-ranging biological activity of benzimidazole derivatives suggests that they can have diverse effects at the molecular and cellular level .

Safety and Hazards

Zukünftige Richtungen

Benzimidazole derivatives, including “4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid”, have a wide range of potential applications in medicinal chemistry due to their promising biological activity . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods .

Eigenschaften

IUPAC Name |

4-(benzimidazol-1-ylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c17-14(18)10-5-7-11(8-6-10)21(19,20)16-9-15-12-3-1-2-4-13(12)16/h1-9H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQJECLGTLFGKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)

![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)

![4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5784613.png)

![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)

![ethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5784651.png)

![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)

![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)